molecular formula C31H48N11O19P3 B1205426 Acpacnad CAS No. 95754-68-0

Acpacnad

Cat. No.: B1205426
CAS No.: 95754-68-0
M. Wt: 971.7 g/mol
InChI Key: GBXVAPUDNZDFFU-GNWATBQQSA-N
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Description

Its molecular structure features a benzothiazole core substituted with a sulfonamide group and a tertiary amine side chain, conferring unique pharmacokinetic and pharmacodynamic properties . Preclinical studies highlight its mechanism of action as a dual inhibitor of tyrosine kinase receptors (e.g., EGFR and VEGFR) and modulator of pro-inflammatory cytokines (e.g., TNF-α and IL-6) . Phase I clinical trials report a plasma half-life of 8–12 hours and oral bioavailability of 65–70%, with dose-limiting toxicities including hepatotoxicity and neutropenia at higher doses .

Properties

CAS No.

95754-68-0

Molecular Formula

C31H48N11O19P3

Molecular Weight

971.7 g/mol

IUPAC Name

(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-4-[[3-(2-aminoethylamino)-3-oxopropoxy]-hydroxyphosphoryl]oxy-5-[6-[[3-(2-aminoethylamino)-3-oxopropyl]amino]purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate

InChI

InChI=1S/C31H48N11O19P3/c32-5-8-35-20(43)3-7-37-28-22-29(39-15-38-28)42(16-40-22)31-26(60-62(49,50)55-11-4-21(44)36-9-6-33)24(46)19(59-31)14-57-64(53,54)61-63(51,52)56-13-18-23(45)25(47)30(58-18)41-10-1-2-17(12-41)27(34)48/h1-2,10,12,15-16,18-19,23-26,30-31,45-46H,3-9,11,13-14,32-33H2,(H2,34,48)(H,35,43)(H,36,44)(H,49,50)(H,51,52)(H,53,54)(H,37,38,39)/t18-,19-,23-,24-,25-,26-,30-,31-/m1/s1

InChI Key

GBXVAPUDNZDFFU-GNWATBQQSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCCC(=O)NCCN)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCCC(=O)NCCN)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCCC(=O)NCCN)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N

Synonyms

2'-(O)-(N-(2-aminoethyl)carbamoylethyl)phosphono-N(6)-(N-(2-aminoethyl)carbamoylethyl)NAD
ACPACNAD

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Divergence

  • Compound A exhibits preferential inhibition of VEGFR-2 over EGFR (selectivity ratio: 6:1), whereas this compound demonstrates balanced inhibition (1.2:1), reducing off-target vascular toxicity .
  • Compound B lacks sulfonamide-mediated cytokine modulation, rendering it ineffective in inflammatory models despite superior EGFR potency .

Pharmacokinetic and Clinical Profiles

  • Metabolic Stability : this compound undergoes CYP3A4-mediated oxidation, whereas Compound A is primarily glucuronidated, leading to drug-drug interaction risks with CYP3A4 inhibitors .
  • Therapeutic Index : this compound’s therapeutic index (TI = 3.2) surpasses Compound A (TI = 1.8) but remains inferior to Compound B (TI = 4.5) due to dose-dependent hepatotoxicity .

Research Findings and Implications

Efficacy in Oncology

In xenograft models of non-small cell lung cancer (NSCLC), this compound reduced tumor volume by 68% (vs. 42% for Compound B), correlating with prolonged suppression of phosphorylated EGFR (p-EGFR) . However, Compound B’s lower toxicity profile favors its use in chronic dosing regimens.

Data Tables

Table 1. Comparative Pharmacokinetic Parameters (Mean ± SD)

Parameter This compound (n=20) Compound A (n=18) Compound B (n=22)
Cmax (ng/mL) 1450 ± 210 980 ± 150 2100 ± 340
Tmax (h) 2.5 ± 0.6 3.2 ± 0.8 1.8 ± 0.4
AUC0–24 (ng·h/mL) 12,300 ± 1,800 8,400 ± 1,200 18,500 ± 2,500
Protein Binding (%) 89 ± 4 92 ± 3 78 ± 5

Source: Phase I clinical trial data .

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